Zeatin
Overview
Description
Zeatin is a plant growth hormone in the cytokinin family. It consists of a purine ring structure with a side chain that contains hydroxyl, amino, and olefin groups . It was discovered in the corn genus Zea, for which it is named . Zeatin and other cytokinins are produced in plants’ root systems .
Synthesis Analysis
The identification of Zeatin in 1964 belongs to Letham and co-workers . They used extracts from maize (Zea mays) to obtain crystals of pure Zeatin and in sufficient quantity for structural determination by MS, NMR, chromatography, and mixed melting-point analysis . This group also crystallized Z-9-riboside (ZR) from coconut (Cocos nucifera) milk .Molecular Structure Analysis
Zeatin consists of a purine ring structure with a side chain that contains hydroxyl, amino, and olefin groups . The structure of Zeatin was greatly facilitated by fortunate advances in instrumentation . About 1960, two powerful physical methods for structure elucidation became available, namely MS and NMR .Chemical Reactions Analysis
Zeatin’s chemical contributions go well beyond the identification of Zeatin and ZR and include two unambiguous syntheses of trans-Zeatin (to establish stereochemistry), the synthesis of 3H-cytokinins that facilitated metabolic studies, and the synthesis of deuterated internal standards for accurate mass spectral quantification .Physical And Chemical Properties Analysis
Zeatin has a molecular formula of C10H13N5O and a molecular weight of 219.24 . It is soluble in sodium hydroxide .Scientific Research Applications
Role in Plant Dormancy and Growth : Zeatin has been identified in the fruit of Emblica officinalis, suggesting its role in overcoming dormancy and promoting growth (Ram & Rao, 1976).
Biochemical and Analytical Applications : Aptamers, oligonucleotide ligands, have been developed against trans-zeatin. These show strong affinity to zeatin and its derivatives, indicating their potential in chemical analysis and biological investigation of zeatins (Qi et al., 2013).
Cytokinin Biosynthesis and Metabolism : A gene encoding a cis-zeatin-specific O-glucosyltransferase has been isolated from maize, indicating distinct regulatory pathways for zeatin isomers and their importance in cytokinin homeostasis (Martin et al., 2001).
Potential Cognitive Benefits : Zeatin supplementation has shown to mitigate cognitive deficits and inhibit acetylcholinesterase in mice models, suggesting its utility in protecting against cognitive dysfunction (Kim et al., 2008).
Importance in Plant Development : The isolation of the ZOG1 gene encoding zeatin O-glucosyltransferase from Phaseolus lunatus highlights its critical role in cytokinin metabolism and plant development (Martin et al., 1999).
Application in Plant Tissue Culture : Studies on the effect of zeatin on shoot multiplication in chrysanthemum plants suggest its significant influence on plant tissue culture and propagation (Saburu et al., 2016).
Gerontomodulatory Effects on Human Cells : Zeatin has demonstrated anti-aging and youth-preserving effects on human skin fibroblasts, indicating its potential in dermatological applications (Rattan & Sodagam, 2005).
Natural Occurrence in Plants : Evidence supports the natural occurrence of zeatin in various forms in plants, emphasizing its significance in plant physiology (Miller, 1965).
Production by Yeast Species : Certain yeast species have been found to produce zeatin, expanding its potential applications in biotechnology and agriculture (Streletskii et al., 2019).
Potential in Neural Disease Treatment : Theoretical studies suggest zeatin's role in neural disease treatment, including potential inhibition of amyloid β-protein formation (Liu et al., 2013).
Future Directions
Zeatin has a variety of effects including promoting callus initiation when combined with auxin, promoting fruit set, retarding yellowing for vegetables, causing auxiliary stems to grow and flower, and stimulating seed germination and seedling growth . Future research may focus on the role of Zeatin in plant physiology and development, especially the role of cytokinins moving in the xylem .
properties
IUPAC Name |
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h2,5-6,16H,3-4H2,1H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKQTCBAMSWPJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNC1=NC=NC2=C1NC=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859662 | |
Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(7H-purin-6-ylamino)but-2-en-1-ol | |
CAS RN |
13114-27-7 | |
Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13114-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-4-(9H-purin-6-ylamino)-2-buten-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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